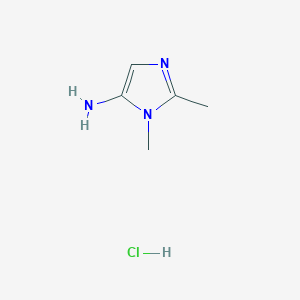

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride

Description

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a substituted imidazole derivative characterized by a five-membered aromatic heterocycle containing two nitrogen atoms. The compound features methyl groups at the 1- and 2-positions and an amine group at the 5-position, with a hydrochloride salt enhancing its stability and solubility. Imidazole derivatives are of significant interest in medicinal chemistry due to their bioisosteric properties with purines and their roles in enzyme inhibition and receptor modulation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dimethylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-7-3-5(6)8(4)2;/h3H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYUHHWIESFIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diketones with ammonium acetate under acidic conditions, followed by methylation and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and yield .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective electrophilic substitution due to electron-donating effects from the methyl and amine groups. Key reactions include:

Nitration

-

Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C

-

Product : 4-Nitro-1,2-dimethyl-1H-imidazol-5-amine (major)

-

Regioselectivity : Methyl groups at positions 1 and 2 direct electrophiles to position 4 .

Halogenation

-

Reagent : N-Bromosuccinimide (NBS) in DMF

Nucleophilic Reactions at the Amine Group

The primary amine participates in alkylation, acylation, and condensation reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in presence of K₂CO₃.

-

Product : N-Alkylated derivatives (e.g., N-ethyl-1,2-dimethyl-1H-imidazol-5-amine).

Acylation

-

Reagents : Acetyl chloride or acetic anhydride in pyridine.

-

Product : N-Acetyl-1,2-dimethyl-1H-imidazol-5-amine.

Schiff Base Formation

-

Conditions : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux.

-

Application : Intermediate for metal-organic frameworks.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the C-4 position:

Redox Reactions

Oxidation

-

Reagent : KMnO₄ in acidic medium

-

Product : Imidazole-4,5-dione derivatives (via amine oxidation).

Reduction

-

Reagent : LiAlH₄ in THF

-

Product : 5-Aminomethyl-1,2-dimethylimidazole (limited utility due to ring stability).

Acid-Base Behavior

The compound exhibits amphoteric properties:

Coordination Chemistry

The amine and imidazole nitrogen serve as ligands for transition metals:

-

Complexes : Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol.

-

Applications : Catalysis in oxidation reactions.

Scientific Research Applications

1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a chemical compound belonging to the imidazole class, characterized by a unique structure featuring an imidazole ring with methyl groups at the 1 and 2 positions, a phenyl group at the 4 position, and an amino group at the 5 position. The hydrochloride form enhances its solubility and stability for pharmaceutical applications. This compound has potential applications in pharmaceuticals and research.

Scientific Research Applications

Pharmaceuticals 1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a candidate for drug development targeting various diseases, particularly those involving inflammation and cancer.

Research This compound is also used in research. Compounds similar to 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride exhibit various biological activities.

Reactivity The reactivity of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is due to its functional groups. The imidazole ring can undergo electrophilic substitutions, and the amino group can participate in nucleophilic reactions. The compound may also engage in acid-base reactions because of the amino group and the hydrochloride moiety.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Notes:

- Imidazole vs. Isothiazole: The replacement of a nitrogen atom with sulfur in isothiazole (e.g., 5-Amino-3-methylisothiazole HCl) alters electronic properties, reducing aromatic stabilization but increasing electrophilicity .

Analytical Characterization

- Spectroscopy :

- Mass Spectrometry : Base peaks often correspond to molecular ions (e.g., m/z 181 for benzimidazolamine) .

Biological Activity

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.

This compound is a derivative of imidazole, characterized by the presence of two methyl groups and an amine functional group. Its structural formula can be represented as follows:

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃·HCl |

| Molecular Weight | 145.60 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to act as an enzyme inhibitor, potentially affecting metabolic pathways involved in cancer and inflammation.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes such as histone deacetylases (HDACs), which are crucial targets in cancer therapy. By binding to the active sites of these enzymes, it prevents substrate binding and subsequent catalysis, thereby modulating cellular processes linked to tumor growth and survival .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. For instance, in vitro assays have demonstrated its effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The compound exhibited cytotoxic effects that were comparable to established chemotherapeutics like cisplatin .

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxicity of this compound against A549 cells:

- Concentration : 100 µM

- Treatment Duration : 24 hours

- Results : The compound reduced cell viability significantly compared to control groups.

Antibacterial Activity

The antibacterial properties of imidazole derivatives have been well documented. This compound has shown activity against various bacterial strains, including E. coli and B. subtilis. The mechanism involves disruption of bacterial cell membranes and interference with cellular processes due to its lipophilicity .

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| B. subtilis | 16 µg/mL |

Comparative Analysis

When compared to other imidazole derivatives, this compound exhibits unique properties due to its specific substitution pattern. The presence of dimethyl groups enhances its lipophilicity and biological interactions.

Table 3: Comparison with Related Compounds

| Compound | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| 1,2-Dimethyl-1H-imidazol-5-amino | 15 | 32 |

| Imidazole Derivative A | 20 | 25 |

| Imidazole Derivative B | 10 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.